molecular formula C15H14O B1607830 2-(3,4-Dimethylphenyl)benzaldehyde CAS No. 728919-23-1

2-(3,4-Dimethylphenyl)benzaldehyde

Cat. No.: B1607830
CAS No.: 728919-23-1
M. Wt: 210.27 g/mol
InChI Key: WXTPNRWHRDSVQH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)benzaldehyde is a substituted benzaldehyde derivative featuring a benzaldehyde core with a 3,4-dimethylphenyl group at the 2-position. Its molecular formula is C₁₅H₁₄O (molecular weight: 210.27 g/mol). This compound is structurally characterized by two methyl groups on the phenyl ring, which confer increased lipophilicity compared to hydroxyl- or halogen-substituted analogs.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-7-8-13(9-12(11)2)15-6-4-3-5-14(15)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTPNRWHRDSVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374380
Record name 2-(3,4-dimethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728919-23-1
Record name 3′,4′-Dimethyl[1,1′-biphenyl]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728919-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dimethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (xylenes) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of catalysts and solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(3,4-Dimethylphenyl)benzoic acid.

    Reduction: 2-(3,4-Dimethylphenyl)benzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound is widely used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation and reduction makes it a versatile building block in organic chemistry.
  • Reactivity : The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols. It can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Biology

  • Biological Activity : Recent studies have investigated the potential biological activities of 2-(3,4-Dimethylphenyl)benzaldehyde. It has shown promise in antimicrobial and anticancer research. For instance, its interaction with molecular targets such as enzymes or receptors may lead to modulation of biochemical pathways.
  • Case Study : In one study focusing on phenylamino quinazolinone derivatives, compounds derived from this aldehyde exhibited selective inhibition of monoamine oxidases (MAO-A and MAO-B), suggesting potential therapeutic applications in neurodegenerative diseases .

Medicine

  • Therapeutic Agent Development : The compound is explored as a building block for new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
  • Mechanism of Action : The mechanism often involves covalent bonding with nucleophilic sites on proteins, potentially altering their function and leading to desired therapeutic effects.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties. Its unique chemical structure contributes to the development of novel materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Lipophilicity : The methyl groups in this compound increase its hydrophobic character compared to hydroxylated analogs like 4-hydroxybenzaldehyde. This property may influence its solubility in organic solvents and membrane permeability .
  • Reactivity : Brominated analogs (e.g., 4-(Bromomethyl)benzaldehyde) exhibit electrophilic reactivity suitable for alkylation or cross-coupling reactions, whereas the methyl groups in this compound are less reactive, favoring stability in synthesis .

Research Findings from Analogs

  • 4-Hydroxybenzaldehyde demonstrates antimicrobial and anti-inflammatory activities in ethnopharmacological studies . Its hydroxyl group is pivotal for binding to biological targets via hydrogen bonds.
  • 3,4-Dihydroxybenzaldehyde shows antioxidant efficacy, attributed to the catechol structure (adjacent hydroxyl groups) that scavenges free radicals .
  • 4-(Bromomethyl)benzaldehyde ’s safety data highlight the need for rigorous handling due to uncharacterized toxicity, a caution applicable to benzaldehyde derivatives with reactive substituents .

Biological Activity

2-(3,4-Dimethylphenyl)benzaldehyde, a compound featuring a dimethyl-substituted phenyl group attached to a benzaldehyde moiety, has garnered attention for its potential biological activities. This article synthesizes diverse research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has shown significant antibacterial activity against various strains of bacteria.

Key Findings:

  • Antibacterial Activity : A study evaluated the antibacterial effects of synthesized organotin complexes derived from this compound. The complexes displayed substantial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some complexes exhibiting higher potency than the parent ligand .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these complexes were notably low, indicating strong antibacterial properties. For instance, one complex had an MIC of 16 µg/mL against vancomycin-resistant Enterococcus faecium .
CompoundMIC (µg/mL)Target Organism
Complex 116E. faecium
Complex 22S. aureus
Complex 3<1Methicillin-resistant S. aureus

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation.

Case Studies:

  • A series of derivatives were tested for their cytotoxicity against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). Compounds derived from benzaldehyde exhibited significant cytotoxic effects, with one derivative reducing Caco-2 cell viability by approximately 54.9% at a specific concentration .
CompoundCell LineViability Reduction (%)
Compound ACaco-254.9
Compound BA54940.2

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been studied for its ability to inhibit certain enzymes.

Key Enzyme Target:

  • Monoamine Oxidase (MAO) : Some derivatives have shown selective inhibition of MAO-A and MAO-B enzymes, which are important in neuropharmacology. For example, compounds with a similar structure exhibited IC50 values in the nanomolar range for MAO-A inhibition .
CompoundEnzyme TypeIC50 (µM)
Compound XMAO-A0.003
Compound YMAO-B0.01

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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